molecular formula C6H2FIN2 B8815125 2-Fluoro-4-iodonicotinonitrile

2-Fluoro-4-iodonicotinonitrile

Cat. No.: B8815125
M. Wt: 248.00 g/mol
InChI Key: UKXUIRBVVJLNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-iodonicotinonitrile is a halogenated pyridine derivative characterized by a fluorine atom at the 2-position, an iodine atom at the 4-position, and a nitrile group at the 3-position of the pyridine ring. Its iodine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr), while the fluorine atom stabilizes the ring through electron-withdrawing effects.

Properties

Molecular Formula

C6H2FIN2

Molecular Weight

248.00 g/mol

IUPAC Name

2-fluoro-4-iodopyridine-3-carbonitrile

InChI

InChI=1S/C6H2FIN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H

InChI Key

UKXUIRBVVJLNNV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs can be categorized based on substituent variations on the pyridine ring. Key comparisons include:

2-Chloro-4-(dimethylamino)nicotinonitrile (CAS: 147992-80-1)
  • Substituents: Chlorine (2-position), dimethylamino group (4-position), nitrile (3-position).
  • Molecular Weight: 181.62 g/mol (vs. 249.03 g/mol for 2-Fluoro-4-iodonicotinonitrile).
  • Reactivity: The dimethylamino group acts as an electron donor, reducing electrophilicity at the 4-position compared to iodine. Chlorine, though electron-withdrawing, is less polarizable than iodine, limiting its utility in cross-coupling reactions .
2-(2-Fluoro-4-nitrophenoxy)-3-nitro-pyridine
  • Substituents: Nitro groups (3-position and phenoxy ring), fluorine (2-position).
  • Crystallography : Single-crystal X-ray studies reveal planar geometry with mean C–C bond lengths of 0.004 Å, indicating strong conjugation. The nitro groups introduce steric hindrance, reducing reactivity in substitution reactions compared to the iodine-substituted analog .
4-Iodo-2-fluoro-3-formylpyridine
  • Substituents : Formyl group (3-position), iodine (4-position), fluorine (2-position).
  • Applications: The formyl group enables condensation reactions (e.g., Schiff base formation), whereas the nitrile group in this compound is more suited for nucleophilic additions .

Physicochemical Properties

Property This compound 2-Chloro-4-(dimethylamino)nicotinonitrile 4-Iodo-2-fluoro-3-formylpyridine
Molecular Weight (g/mol) 249.03 181.62 265.01
Halogen Substituents F, I Cl F, I
Functional Groups Nitrile Nitrile, dimethylamino Formyl
Solubility Low (non-polar solvents) Moderate (DMSO, ethanol) Low (chloroform, DCM)
Reactivity in SNAr High (iodine as leaving group) Low (dimethylamino stabilizes ring) Moderate (formyl directs attack)

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